molecular formula C9H16Cl2N2O B12074382 3-(3-Amino-propoxy)-phenylamine dihydrochloride

3-(3-Amino-propoxy)-phenylamine dihydrochloride

Katalognummer: B12074382
Molekulargewicht: 239.14 g/mol
InChI-Schlüssel: AHCGXKUGODLVEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Amino-propoxy)-phenylamine dihydrochloride is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group attached to a propoxy chain, which is further connected to a phenylamine structure. This compound is often used in research due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-propoxy)-phenylamine dihydrochloride typically involves the reaction of 3-aminophenol with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Amino-propoxy)-phenylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, secondary and tertiary amines, and various substituted phenylamine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(3-Amino-propoxy)-phenylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-(3-Amino-propoxy)-phenylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved .

Vergleich Mit ähnlichen Verbindungen

3-(3-Amino-propoxy)-phenylamine dihydrochloride can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H16Cl2N2O

Molekulargewicht

239.14 g/mol

IUPAC-Name

3-(3-aminopropoxy)aniline;dihydrochloride

InChI

InChI=1S/C9H14N2O.2ClH/c10-5-2-6-12-9-4-1-3-8(11)7-9;;/h1,3-4,7H,2,5-6,10-11H2;2*1H

InChI-Schlüssel

AHCGXKUGODLVEX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OCCCN)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.